

# The Pharmacological Profile of Fenadiazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fenadiazole

Cat. No.: B353445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fenadiazole**, a non-barbiturate hypnotic and sedative agent, emerged in the 1960s as a novel therapeutic option for insomnia. Possessing a unique 2-(o-hydroxyphenyl)-1,3,4-oxadiazole chemical structure, it exhibited a range of effects on the central nervous system.<sup>[1]</sup> This technical guide provides a comprehensive overview of the pharmacological profile of **Fenadiazole**, synthesizing the available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to its discontinuation and the era of its development, quantitative data is limited; however, this guide consolidates the existing knowledge to inform contemporary research in sedative-hypnotic drug development.

## Introduction

**Fenadiazole** (also known as phénadiazole) was marketed under brand names such as Hypnazol, Eudormil, and Viodor.<sup>[1]</sup> It was developed by the French pharmaceutical company Laboratoires Jacques Logeais between 1960 and 1962.<sup>[1]</sup> As a non-barbiturate hypnotic, it was noted for its sedative, anticonvulsant, antithermal, and spasmolytic properties.<sup>[1]</sup> While it demonstrated marked hypnotic effects in animal studies, its efficacy in humans was variable, leading to its eventual withdrawal from the market.<sup>[1]</sup> This was attributed to limited therapeutic effectiveness rather than significant safety concerns.

## Physicochemical Properties

A summary of the key physicochemical properties of **Fenadiazole** is presented in Table 1.

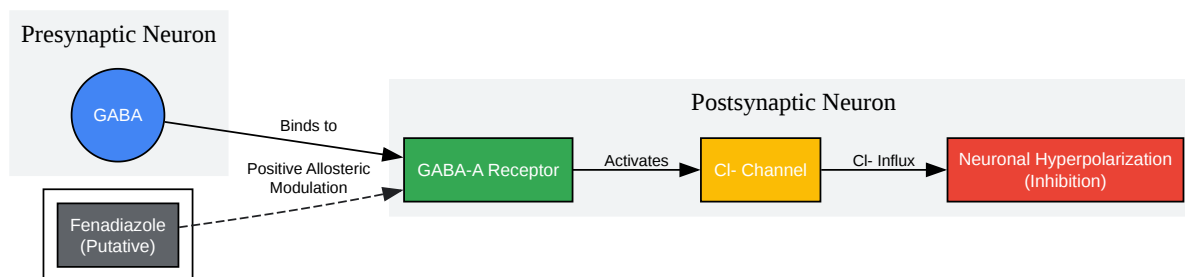
Property	Value	Reference
IUPAC Name	2-(1,3,4-Oxadiazol-2-yl)phenol	
Synonyms	Fenadiazol, Phénadiazole, JL-512	
Chemical Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	
Molar Mass	162.148 g·mol <sup>-1</sup>	
Chemical Structure	A phenol ring substituted at the 2-position with a 1,3,4-oxadiazole ring.	

## Pharmacodynamics

### Mechanism of Action

The precise molecular mechanism of action for **Fenadiazole** is not well-elucidated in the available literature. However, based on its sedative and hypnotic effects, it is hypothesized to modulate inhibitory neurotransmitter systems in the central nervous system. The two primary putative targets are the GABAergic and histaminergic systems.

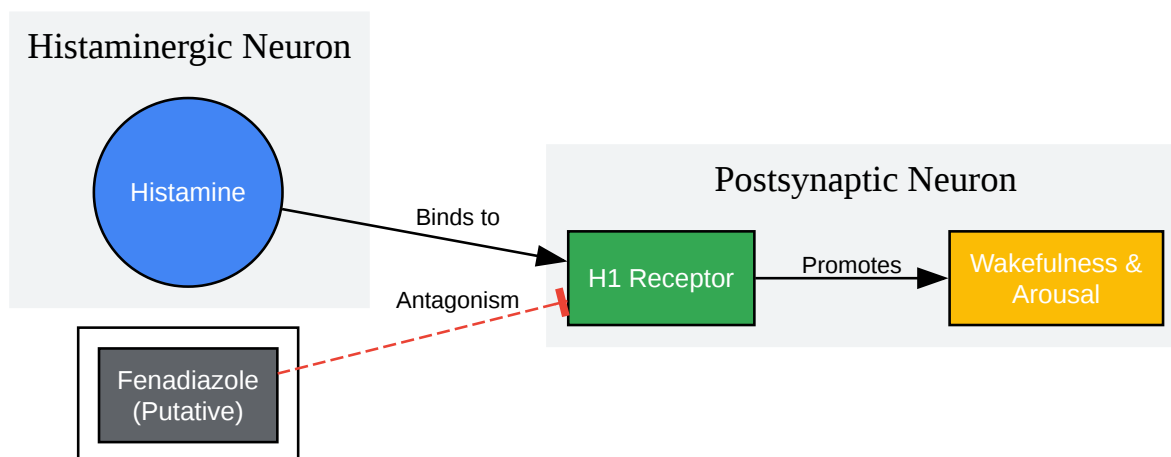
Many sedative-hypnotic drugs exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This is often achieved through positive allosteric modulation of the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire. While direct evidence for **Fenadiazole**'s interaction with the GABA-A receptor is lacking, its pharmacological profile aligns with that of a GABA-A receptor positive allosteric modulator.



[Click to download full resolution via product page](#)

#### Putative GABAergic modulation by **Fenadiazole**.

Antagonism of histamine H1 receptors in the central nervous system is a known mechanism for inducing sedation. First-generation antihistamines are classic examples of this effect. It is plausible that **Fenadiazole** could exert some of its sedative effects through interaction with the histaminergic system, although this remains speculative.



[Click to download full resolution via product page](#)

#### Potential histaminergic antagonism by **Fenadiazole**.

## Pharmacological Effects

The observed pharmacological effects of **Fenadiazole** are summarized in Table 2.

Effect	Observation	Reference
Hypnotic	Marked and profound in animals; variable in humans, inducing sleep for 6-8 hours.	
Sedative	Profound sedative properties observed in animal studies.	
Anticonvulsant	Possesses anticonvulsant activity.	
Antithermal	Exhibits antithermal (antipyretic) effects.	
Spasmolytic	Demonstrates spasmolytic (antispasmodic) properties.	

## Pharmacokinetics

Detailed pharmacokinetic data for **Fenadiazole**, such as absorption, distribution, metabolism, and excretion parameters, are not readily available in the published literature. The average human dosage was reported to be 200 mg/day, administered orally.

## Toxicology and Safety

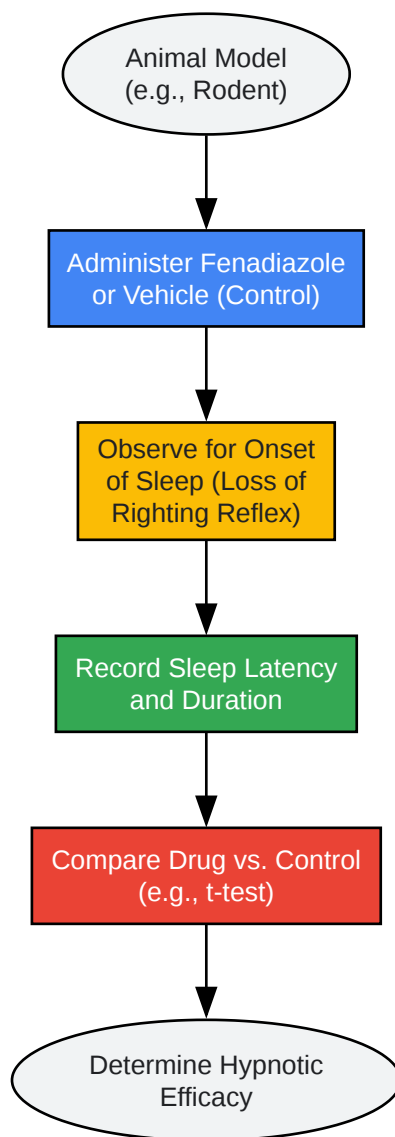
**Fenadiazole** was generally well-tolerated in humans at the average therapeutic dosage. The discontinuation of the drug was primarily due to its inconsistent hypnotic effects in the human population, rather than significant adverse events.

## Experimental Protocols

Specific experimental protocols for the preclinical and clinical evaluation of **Fenadiazole** are not detailed in the available literature. However, based on its described pharmacological effects, the following standard methodologies would have been employed to characterize its profile.

## Assessment of Hypnotic Activity

A common method to assess hypnotic efficacy is the measurement of sleep latency and duration in animal models, such as rodents.

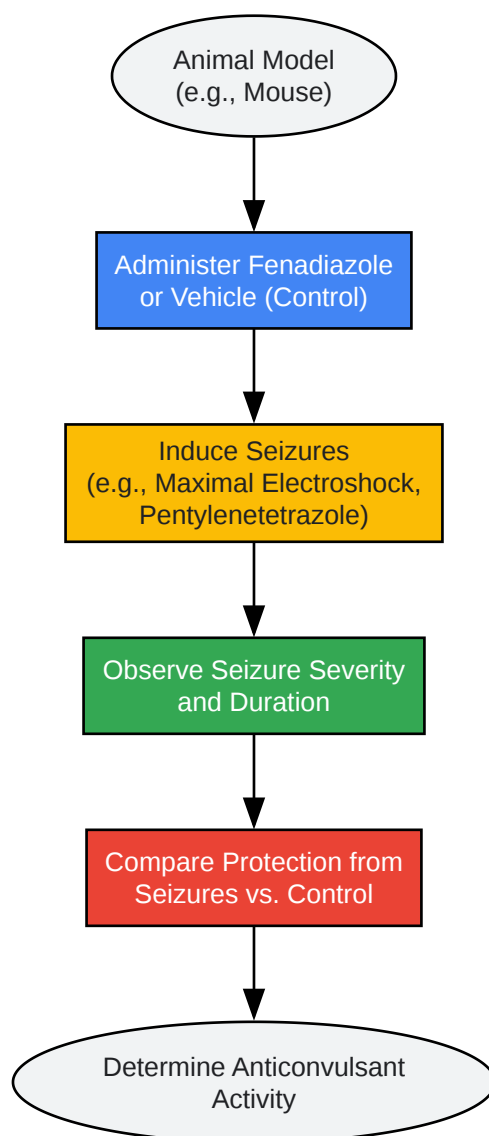


[Click to download full resolution via product page](#)

Workflow for assessing hypnotic activity.

## Evaluation of Anticonvulsant Effects

The anticonvulsant properties of a compound are typically evaluated using models of induced seizures in animals.



[Click to download full resolution via product page](#)

Workflow for evaluating anticonvulsant effects.

## Conclusion

**Fenadiazole** represents an early exploration into non-barbiturate hypnotics with a unique 1,3,4-oxadiazole scaffold. While its clinical utility was hampered by variable efficacy, its pharmacological profile, encompassing sedative, anticonvulsant, antithermal, and spasmolytic effects, suggests a complex interaction with the central nervous system, likely involving GABAergic and possibly histaminergic pathways. The lack of detailed quantitative data underscores the challenges in retrospectively analyzing older pharmaceutical agents. However, the information available on **Fenadiazole** can still provide valuable insights for medicinal

chemists and pharmacologists in the design and development of novel CNS-acting drugs. Further investigation into the pharmacology of 2-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives could uncover new therapeutic leads.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fenadiazole - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Pharmacological Profile of Fenadiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b353445#pharmacological-profile-of-fenadiazole]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)